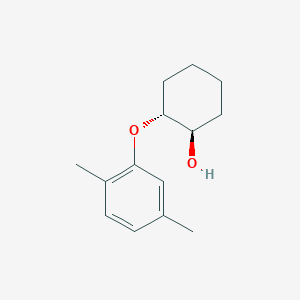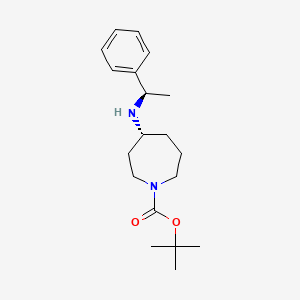
3-Ethoxy-2-hydroxy-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-hydroxy-3-oxopropanoic acid is an organic compound with the molecular formula C5H8O4. It is known for its role as an endogenous metabolite and its ability to promote plant growth . This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a keto group attached to a propanoic acid backbone.
Preparation Methods
The synthesis of 3-Ethoxy-2-hydroxy-3-oxopropanoic acid can be achieved through various methods. One common synthetic route involves the condensation of ethyl acetate and ethyl formate, followed by acetalization with hydrochloric acid in absolute ethanol. The resulting product is then hydrolyzed with dilute sulfuric acid and neutralized to obtain this compound . Industrial production methods may involve similar steps but are optimized for large-scale production.
Chemical Reactions Analysis
3-Ethoxy-2-hydroxy-3-oxopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding different derivatives.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
3-Ethoxy-2-hydroxy-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its role as an endogenous metabolite and its effects on plant growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-hydroxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. As an endogenous metabolite, it plays a role in various metabolic processes. Its ability to promote plant growth is attributed to its interaction with plant hormones and signaling pathways .
Comparison with Similar Compounds
3-Ethoxy-2-hydroxy-3-oxopropanoic acid can be compared with other similar compounds, such as:
3-Ethoxy-3-oxopropanoic acid: This compound has a similar structure but lacks the hydroxy group.
Ethyl hydrogen malonate:
4-Ethoxy-3-methoxyphenylacetic acid: This compound has an ethoxy group and a methoxy group attached to a phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C5H8O5 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
3-ethoxy-2-hydroxy-3-oxopropanoic acid |
InChI |
InChI=1S/C5H8O5/c1-2-10-5(9)3(6)4(7)8/h3,6H,2H2,1H3,(H,7,8) |
InChI Key |
LMUIEOMKPDYKEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366278.png)
![N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-pentanoylurea](/img/structure/B13366281.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366283.png)
![6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366292.png)
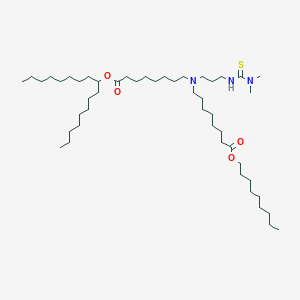

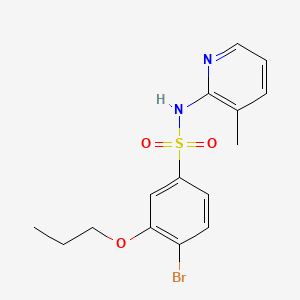
![Methyl 7-(trifluoromethoxy)benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13366326.png)
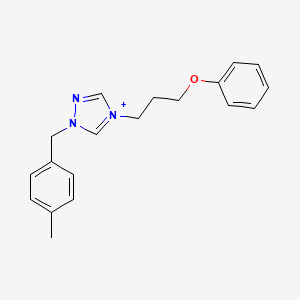
![N-[4-(difluoromethoxy)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13366340.png)
![6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366343.png)
